molecular formula C10H21N3O B7930064 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7930064
M. Wt: 199.29 g/mol
InChI Key: KEIUFNACHLTDGI-VIFPVBQESA-N
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Description

2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-aminoacetamide with isopropylamine and (S)-1-methyl-pyrrolidine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, electrophiles; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide can be compared with other similar compounds, such as:

  • 2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide
  • 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide

These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIUFNACHLTDGI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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